molecular formula C11H18N2O B11902341 6,12-Diazadispiro[4.1.4.2]tridecan-13-one CAS No. 142439-21-2

6,12-Diazadispiro[4.1.4.2]tridecan-13-one

Cat. No.: B11902341
CAS No.: 142439-21-2
M. Wt: 194.27 g/mol
InChI Key: VAXXLKHCBXACAP-UHFFFAOYSA-N
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Description

6,12-Diazadispiro[4.1.4.2]tridecan-13-one is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework imparts significant stability and rigidity to the molecule, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,12-Diazadispiro[4.1.4.2]tridecan-13-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with a suitable diamine and a ketone, followed by cyclization using a strong acid catalyst. The reaction conditions often require precise temperature control and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6,12-Diazadispiro[4.1.4.2]tridecan-13-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

6,12-Diazadispiro[4.1.4.2]tridecan-13-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stable spirocyclic structure.

Mechanism of Action

The mechanism of action of 6,12-Diazadispiro[4.1.4.2]tridecan-13-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure allows for precise interactions with molecular targets, potentially leading to high specificity and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 6,12-Diazadispiro[4.1.4.2]tridecan-13-one
  • 6,12-Diazadispiro[4.1.4.2]tridecan-14-one
  • 6,12-Diazadispiro[4.1.4.2]tridecan-15-one

Uniqueness

This compound stands out due to its specific spirocyclic structure, which imparts unique chemical and physical properties. This structure provides enhanced stability and rigidity compared to other similar compounds, making it particularly valuable in applications requiring robust molecular frameworks.

Properties

CAS No.

142439-21-2

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

6,12-diazadispiro[4.1.47.25]tridecan-13-one

InChI

InChI=1S/C11H18N2O/c14-9-10(5-1-2-6-10)13-11(12-9)7-3-4-8-11/h13H,1-8H2,(H,12,14)

InChI Key

VAXXLKHCBXACAP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C(=O)NC3(N2)CCCC3

Origin of Product

United States

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